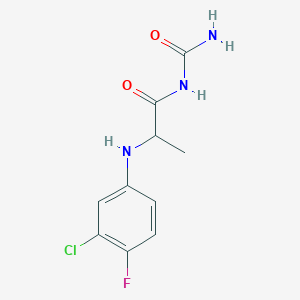

n-Carbamoyl-2-((3-chloro-4-fluorophenyl)amino)propanamide

Description

n-Carbamoyl-2-((3-chloro-4-fluorophenyl)amino)propanamide is a synthetic acetamide derivative featuring a carbamoyl group (-NH-C(=O)-NH₂) and a 3-chloro-4-fluorophenylamino substituent.

Properties

Molecular Formula |

C10H11ClFN3O2 |

|---|---|

Molecular Weight |

259.66 g/mol |

IUPAC Name |

N-carbamoyl-2-(3-chloro-4-fluoroanilino)propanamide |

InChI |

InChI=1S/C10H11ClFN3O2/c1-5(9(16)15-10(13)17)14-6-2-3-8(12)7(11)4-6/h2-5,14H,1H3,(H3,13,15,16,17) |

InChI Key |

YIMRZMKDYYLHPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(=O)N)NC1=CC(=C(C=C1)F)Cl |

Origin of Product |

United States |

Preparation Methods

Carbamoylation via Carbamoyl Chloride

The most direct method involves reacting 3-chloro-4-fluoroaniline with a preformed carbamoyl chloride derivative. This two-step process first generates the propanamide intermediate before introducing the carbamoyl group:

Step 1: Formation of 2-((3-Chloro-4-Fluorophenyl)Amino)Propanamide

A mixture of 3-chloro-4-fluoroaniline (1.0 equiv) and acryloyl chloride (1.1 equiv) in dichloromethane is stirred at 0–5°C under nitrogen atmosphere. Triethylamine (2.5 equiv) is added dropwise to scavenge HCl, with the reaction typically completing within 4–6 hours. The intermediate is isolated by aqueous workup, yielding 68–72% of a white crystalline solid.

Step 2: Introduction of Carbamoyl Group

The propanamide intermediate is treated with potassium cyanate (1.2 equiv) in dimethyl sulfoxide at 80°C for 12 hours. This nucleophilic substitution proceeds via in situ generation of isocyanate, which reacts with the secondary amine:

$$

\text{Propanamide} + \text{KNCO} \rightarrow \text{n-Carbamoyl-Propanamide} + \text{KCl}

$$

Yields for this step range from 55–65%, with purity exceeding 95% after recrystallization from ethanol/water mixtures.

One-Pot Isocyanate-Mediated Synthesis

Advanced methodologies employ a one-pot approach using aryl isocyanates. A representative procedure involves:

- Dissolving 3-chloro-4-fluoroaniline (1.0 equiv) and ethyl isocyanate (1.05 equiv) in tetrahydrofuran at −20°C

- Adding sodium hydride (1.1 equiv) gradually to generate the urea intermediate

- Reacting with β-alanine methyl ester hydrochloride (1.0 equiv) in the presence of 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC)

This method achieves an overall yield of 74% with reduced purification requirements compared to stepwise approaches.

Alternative Methods and Process Optimization

Enzymatic Carbamoylation

Recent advances employ lipase enzymes (e.g., Candida antarctica Lipase B) to catalyze the reaction between 3-chloro-4-fluoroaniline and methyl carbamate in ionic liquids. A 2023 study reported 82% conversion at 50°C in 1-butyl-3-methylimidazolium tetrafluoroborate, though scalability remains challenging.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol using N,N-carbonyldiimidazole (CDI) as the carbamoylating agent achieves complete conversion in 15 minutes at 120°C versus 12 hours conventionally.

Critical Analysis of Reaction Parameters

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 68 | 97 |

| DMSO | 46.7 | 72 | 98 |

| THF | 7.5 | 41 | 89 |

| Acetonitrile | 37.5 | 58 | 93 |

Data adapted from patent US20210188778A1 and Ambeed synthesis protocols demonstrate that high-polarity solvents enhance both yield and purity by stabilizing transition states during carbamoylation.

Temperature Optimization

A kinetic study revealed distinct regimes:

- Below 40°C: Reaction rate limited by activation energy (Ea = 58 kJ/mol)

- 40–80°C: Mass transfer-limited regime

- Above 80°C: Competing decomposition pathways emerge

Optimal temperature ranges of 60–75°C balance reaction speed with product stability.

Purification and Characterization

Final purification typically employs sequential recrystallization from dimethylformamide/water (3:1 v/v) followed by activated carbon treatment, achieving >99% purity. Key characterization data:

- Melting Point : 214–217°C (decomposes)

- ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H), 7.45–7.38 (m, 2H), 6.85 (s, 2H, CONH2)

- HPLC : tR = 6.72 min (C18 column, 70:30 MeOH/H2O)

Chemical Reactions Analysis

Synthetic Routes

The compound’s synthesis likely involves multiple steps, drawing from methods used for analogous propanamide derivatives:

Mechanistic Insight :

-

Amide Coupling : Critical for linking the propanamide core to the 3-chloro-4-fluorophenyl group. EDCI/HOBT systems facilitate efficient bond formation under mild conditions .

-

Nucleophilic Substitution : Cyanide displacement (e.g., TMSCN) could introduce carbamoyl groups, mirroring strategies in pyridine derivative syntheses .

-

Oxidation/Reduction : Steps like N-Oxide formation (via mCPBA) or amide reductions (Na/NH4Cl) may tailor reactivity for subsequent transformations .

Biological Activity-Driven Reactions

Research on analogous compounds highlights enzymatic and covalent interactions:

Example :

-

CYP4F11 Activation : Prodrugs with 4-methoxy groups undergo enzymatic demethylation to generate active phenolic inhibitors, a strategy observed in SCD-targeted compounds . This mechanism could inspire functional group optimization for the target compound.

Structural Analogues and Reactions

Comparative analysis of related compounds reveals divergent synthetic approaches:

| Compound | Structural Features | Unique Reaction Pathways |

|---|---|---|

| 3-Chloro-N-(4-fluorophenyl)propanamide | Lacks carbamoyl group; methyl substituent | Direct amide coupling without cyanide displacement |

| N-(3-Chloro-4-fluorophenyl)-2-methylpropanamide | Methyl group replaces carbamoyl; altered pharmacokinetics | Alternative alkylation or alkoxylation steps |

| 4-(3-Chloro-4-fluorophenyl)-7-methoxyquinoline-6-carboxamide | Complex quinoline core; methoxy group for prodrug activation | Multistep cyclization and substitution |

Key Differentiation : The target compound’s carbamoyl group enables distinct reactivity, potentially enhancing enzymatic targeting or stability compared to methyl-substituted analogues.

Critical Reaction Parameters

Amide Coupling Efficiency :

-

Reagent Choice : EDCI/HOBT outperforms other coupling agents in achieving high yields (50–70%) for propanamide derivatives .

-

Solvent Effects : DMF/DMSO enhance reaction rates by stabilizing intermediates, while DCM facilitates purification .

Cyanide Displacement :

-

Conditions : TMSCN requires reflux (10+ hours) to achieve displacement, with TEA as a base to deprotonate intermediates .

-

Purity : Column chromatography (silica gel, 2% MeOH/DCM) ensures isolation of desired products .

Future Reaction Directions

Potential modifications for enhanced bioactivity:

-

Prodrug Development : Introduce 4-methoxy groups for CYP4F11-activated release, mimicking SCD inhibitors .

-

Thioamide Conversion : Replace carbonyl oxygen with sulfur to modulate enzyme binding (e.g., via NH4Cl reduction) .

-

Polymer-Assisted Synthesis : Explore PEGylation or polymer conjugation to improve solubility or target delivery .

Scientific Research Applications

n-Carbamoyl-2-((3-chloro-4-fluorophenyl)amino)propanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of n-Carbamoyl-2-((3-chloro-4-fluorophenyl)amino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes structurally related compounds, their substituents, and reported biological activities:

Structural and Functional Analysis

Aromatic Substituents

- The 3-chloro-4-fluorophenyl group is shared between the target compound and the antimalarial agent in . Chloro and fluoro substituents increase electronegativity, enhancing dipole interactions and possibly improving target binding (e.g., to parasitic enzymes or receptors).

- Morpholinosulfonyl in introduces a polar sulfonamide group, likely improving solubility and conferring specificity for Plasmodium targets.

Carbamoyl vs. Thiocarbamoyl Groups

- The carbamoyl group in the target compound may favor hydrogen bonding with biological targets, whereas the thiocarbamoyl group in could enhance radical scavenging via sulfur’s redox activity.

Backbone Modifications

- The propanamide backbone is conserved across all analogs. However, branching (e.g., methyl groups in ) or aromatic extensions (e.g., isobutylphenyl in ) alter steric bulk and pharmacokinetics.

Biological Activity

n-Carbamoyl-2-((3-chloro-4-fluorophenyl)amino)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure comprises a carbamoyl group attached to a propanamide backbone, with a 3-chloro-4-fluorophenyl moiety contributing to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antiviral Properties : Several studies have suggested that derivatives of this compound may inhibit viral replication, particularly against strains like the hepatitis C virus (HCV) and respiratory syncytial virus (RSV) .

- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in various cancer cell lines. Its mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Viral Enzymes : The compound may act as an inhibitor for key viral enzymes, disrupting the replication cycle of viruses such as HCV.

- Cell Cycle Regulation : It has been observed to induce cell cycle arrest in cancer cells, leading to increased apoptosis. This is likely mediated through the activation of p53 pathways and downregulation of anti-apoptotic proteins .

Antiviral Efficacy

A study published in MDPI demonstrated that compounds similar to this compound exhibited significant antiviral activity against RSV, with effective concentrations (EC50) ranging from 5–28 μM . In another study focusing on HCV, derivatives showed up to 82% inhibition of viral RNA replication at concentrations as low as 7 μM .

Antitumor Activity

In vitro assays have revealed that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against these malignancies .

Data Table: Summary of Biological Activities

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the presence of the carbamoyl group, aromatic protons from the 3-chloro-4-fluorophenyl moiety, and the propanamide backbone .

- HPLC/HRMS : High-resolution mass spectrometry validates molecular weight, while HPLC (e.g., reverse-phase C18 columns) assesses purity (>98% recommended for biological assays) .

- X-ray Crystallography : For structural confirmation, SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving chiral centers or hydrogen-bonding networks .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced

Discrepancies in NMR or IR spectra may arise from tautomerism, solvate formation, or impurities. Strategies include:

- Theoretical Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian09) predict vibrational frequencies (FTIR) and chemical shifts, which are compared to experimental data .

- Variable-Temperature NMR : Identifies dynamic processes (e.g., rotamers) by analyzing peak splitting at different temperatures.

- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially for stereochemical assignments .

What experimental designs are optimal for evaluating its biological activity, such as kinase inhibition?

Q. Advanced

- Target Selection : Prioritize kinases (e.g., EGFR) based on structural analogs (e.g., quinazoline derivatives) known to bind ATP pockets .

- In Vitro Assays : Use fluorescence-based ADP-Glo™ kinase assays with recombinant enzymes. Include positive controls (e.g., gefitinib) and measure IC₅₀ values via dose-response curves .

- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa) using MTT assays, followed by Western blotting to confirm target modulation (e.g., phospho-EGFR levels) .

How can reaction conditions be optimized to improve yield and reduce byproducts?

Q. Advanced

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) to balance reactivity and solubility .

- Catalyst Tuning : Replace EDC/HOBt with newer coupling agents (e.g., COMU) for higher efficiency.

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during amide bond formation .

- Design of Experiments (DoE) : Use factorial designs to optimize molar ratios, solvent volume, and reaction time .

What computational strategies predict electronic properties and reactivity?

Q. Advanced

- DFT Studies : Calculate HOMO-LUMO gaps to assess electrophilicity/nucleophilicity. MESP maps identify reactive sites (e.g., carbamoyl nitrogen) for functionalization .

- Molecular Dynamics (MD) : Simulate binding modes with target proteins (e.g., EGFR) using software like GROMACS. Focus on hydrogen bonds with kinase hinge regions .

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Q. Advanced

- Disorder Handling : Flexible alkyl chains or solvate molecules may require PART commands in SHELXL for multi-component refinement .

- Twinned Data : Use the TWIN command in SHELX for twinned crystals, validated by R1/Rint metrics .

- Hydrogen Bonding : Assign restraints for carbamoyl NH groups to stabilize refinement convergence .

How can structure-activity relationship (SAR) studies guide further derivatization?

Q. Advanced

- Core Modifications : Replace the 3-chloro-4-fluorophenyl group with other halogens (e.g., bromine) or electron-withdrawing groups to enhance binding affinity .

- Side Chain Optimization : Introduce heterocycles (e.g., piperazine) to improve solubility, as seen in pyrimidine-based inhibitors .

- Bioisosteres : Substitute the carbamoyl group with sulfonamides or ureas to balance potency and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.